molecular formula C16H23ClN2O3S B2487313 3-(4-chlorophenyl)-1-(morpholine-4-sulfonyl)azepane CAS No. 2034326-87-7

3-(4-chlorophenyl)-1-(morpholine-4-sulfonyl)azepane

Cat. No.: B2487313
CAS No.: 2034326-87-7
M. Wt: 358.88
InChI Key: GPJRNBJBFXKIHO-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(morpholine-4-sulfonyl)azepane is a synthetic organic compound that belongs to the class of azepanes Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(morpholine-4-sulfonyl)azepane typically involves multi-step organic reactions. One possible route could be:

    Formation of the azepane ring: Starting with a suitable precursor, such as a 4-chlorophenyl-substituted amine, the azepane ring can be formed through cyclization reactions.

    Introduction of the morpholine-4-sulfonyl group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atom or the aromatic ring.

    Reduction: Reduction reactions could target the sulfonyl group or the aromatic ring.

    Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups to the aromatic ring.

Scientific Research Applications

3-(4-chlorophenyl)-1-(morpholine-4-sulfonyl)azepane could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-(morpholine-4-sulfonyl)piperidine
  • 3-(4-chlorophenyl)-1-(morpholine-4-sulfonyl)pyrrolidine

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-1-(morpholine-4-sulfonyl)azepane lies in its specific structural features, such as the seven-membered azepane ring and the combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

4-[3-(4-chlorophenyl)azepan-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c17-16-6-4-14(5-7-16)15-3-1-2-8-19(13-15)23(20,21)18-9-11-22-12-10-18/h4-7,15H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJRNBJBFXKIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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